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molecular formula C7H9Cl2NO B1612996 5-Amino-4-chloro-2-methylphenol hydrochloride CAS No. 110102-85-7

5-Amino-4-chloro-2-methylphenol hydrochloride

Cat. No. B1612996
M. Wt: 194.06 g/mol
InChI Key: KPBXDJZVHWRFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04976742

Procedure details

5 g of 4-chloro-2-methyl-5-nitrophenol were dissolved in 200 ml of ethanol and, after addition of 0.5 g of Raney nickel, the resulting solution was catalytically hydrogenated. When the uptake of hydrogen stopped, the catalyst was separated off by filtration and the filtrate acidified with dilute hydrochloric acid. Concentration to dryness produced light beige crystals melting at 198° C. (with decomposition).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([OH:11])=[C:4]([CH3:12])[CH:3]=1.[H][H]>C(O)C.[Ni]>[ClH:1].[CH3:12][C:4]1[CH:3]=[C:2]([Cl:1])[C:7]([NH2:8])=[CH:6][C:5]=1[OH:11] |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1[N+](=O)[O-])O)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst was separated off by filtration
CONCENTRATION
Type
CONCENTRATION
Details
Concentration to dryness

Outcomes

Product
Name
Type
product
Smiles
Cl.CC1=C(C=C(C(=C1)Cl)N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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